molecular formula C15H10BrN5O B3238682 5-(7-(3-Bromophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-3-methylisoxazole CAS No. 1416374-63-4

5-(7-(3-Bromophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-3-methylisoxazole

Cat. No.: B3238682
CAS No.: 1416374-63-4
M. Wt: 356.18 g/mol
InChI Key: AWTHPSHGITXSAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-(7-(3-Bromophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-3-methylisoxazole is a heterocyclic molecule featuring a triazolopyrimidine core substituted at position 7 with a 3-bromophenyl group and at position 6 with a 3-methylisoxazole moiety. Triazolopyrimidines are known for their diverse biological activities, including kinase inhibition and antimicrobial properties. The 3-bromophenyl group may enhance lipophilicity and influence binding interactions, while the methylisoxazole contributes to electronic and steric effects.

Properties

IUPAC Name

5-[7-(3-bromophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-3-methyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrN5O/c1-9-5-13(22-20-9)12-7-17-15-18-8-19-21(15)14(12)10-3-2-4-11(16)6-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWTHPSHGITXSAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C2=C(N3C(=NC=N3)N=C2)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(7-(3-Bromophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-3-methylisoxazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a triazole and isoxazole moiety. The presence of bromine and methyl groups contributes to its unique chemical properties, which are crucial for its biological activity.

Research indicates that compounds similar to this compound may exert their effects through various mechanisms:

  • Inhibition of Enzymatic Activity : Many triazole derivatives are known to inhibit specific enzymes involved in disease pathways.
  • Induction of Apoptosis : Some studies suggest that isoxazole derivatives can promote apoptosis in cancer cells by modulating the expression of key regulatory proteins such as Bcl-2 and Bax .
  • Anti-inflammatory Effects : Compounds in this class have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines .

Cytotoxicity

A study evaluating the cytotoxic effects of isoxazole derivatives on human promyelocytic leukemia cell line (HL-60) revealed significant findings. Isoxazole derivatives showed varying levels of cytotoxicity with IC50 values ranging from 86 to 755 μM. Specifically, one derivative induced a decrease in Bcl-2 expression while increasing p21^WAF-1 levels, suggesting a dual mechanism involving both apoptosis and cell cycle arrest .

Anti-inflammatory Activity

Research has demonstrated that certain triazole derivatives exhibit anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin and diclofenac. These compounds were effective in reducing inflammation in carrageenan-induced models .

Case Studies

  • Case Study on Anticancer Activity :
    • A derivative similar to this compound was tested for its anticancer properties. The study found that it significantly inhibited tumor growth in vivo and induced apoptosis in vitro through the modulation of apoptotic markers .
  • Case Study on Cardiovascular Effects :
    • Another study assessed the cardiovascular effects of triazolo derivatives on heart rate and blood pressure. The results indicated that certain compounds could effectively lower blood pressure without adverse effects on heart rate, highlighting their potential as therapeutic agents for hypertension .

Data Table: Summary of Biological Activities

Activity TypeCompound TestedIC50 (µM)Mechanism of Action
CytotoxicityIsoxazole derivative86 - 755Induction of apoptosis
Anti-inflammatoryTriazole derivativeNot specifiedInhibition of TNF-α and PGE-2
Cardiovascular EffectsTriazolo derivativeNot specifiedReduction in blood pressure

Scientific Research Applications

Anticancer Potential

Research indicates that compounds similar to 5-(7-(3-Bromophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-3-methylisoxazole exhibit anticancer properties. For instance, derivatives containing triazole rings have been shown to inhibit cell proliferation in various cancer cell lines. This suggests that the compound may interact with specific molecular targets involved in cancer progression .

Antimicrobial Properties

The compound’s structure allows it to possess antimicrobial activity. Studies have demonstrated that triazole derivatives can effectively inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics . The bromophenyl group enhances this activity by increasing lipophilicity, which aids in membrane penetration.

Drug Development

This compound is being explored for its potential as a pharmaceutical agent. Its unique chemical structure can be modified to enhance efficacy and reduce toxicity. The compound's ability to act as a lead structure for synthesizing new drugs targeting specific diseases is under investigation .

Research on Mechanisms of Action

Studies are ongoing to elucidate the mechanisms through which this compound exerts its biological effects. Understanding these mechanisms is crucial for optimizing its use in therapeutic applications. For example, research into how it interacts with cellular pathways involved in apoptosis could provide insights into its anticancer potential .

Case Studies and Research Findings

StudyFindings
Zhao et al. (2014)Reported effective synthesis methods for triazolo derivatives with anticancer properties.
Recent Antimicrobial StudyDemonstrated significant inhibition of bacterial growth using triazole derivatives similar to the compound .
Drug Development ResearchHighlighted the potential of modifying the compound's structure to enhance pharmacological properties.

Comparison with Similar Compounds

Structural Modifications and Substituents

a) N-(3-(6-(3-(Difluoromethyl)pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-fluorophenyl)-2,4-dimethyloxazole-5-carboxamide (Compound 3)
  • Core Structure : Triazolopyrimidine with a pyridinyl-difluoromethyl group at position 6 and a dimethyloxazole carboxamide at position 2.
  • Key Differences : Replaces the methylisoxazole with a carboxamide-linked oxazole. The difluoromethylpyridine enhances electron-withdrawing properties.
  • Synthesis : Uses Suzuki coupling between boronic acid and bromopyridine derivatives .
b) 7-(4-(Benzyloxy)-3-methoxyphenyl)-N-(3-bromophenyl)-4,7-dihydro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (V8)
  • Core Structure : Triazolopyrimidine with a benzyloxy-methoxyphenyl group at position 7 and a 3-bromophenyl carboxamide at position 4.
  • Key Differences : Substitutes methylisoxazole with a carboxamide and introduces a benzyloxy group.
  • Elemental Analysis : Found Br content (14.62%) aligns closely with theoretical values (14.23%), indicating high purity .
c) 5-[2-(3-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (6k)
  • Core Structure : Benzoxazole-triazole hybrid with a 3-bromophenyl group.
  • Key Differences : Replaces triazolopyrimidine with a triazole-thione and benzoxazole system.
  • Spectroscopy : IR shows C=S stretch (1248 cm⁻¹); ¹H-NMR confirms triazole proton at δ9.00 .
d) Sodium 5-(2-(Furan-2-yl)-7-amino-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)tetrazol-1-ide (11h)
  • Core Structure : Triazolopyrimidine with a tetrazole and furan substituents.
  • Key Differences : Tetrazole replaces methylisoxazole, introducing ionic character.
  • Biological Activity : Acts as a CK2 inhibitor due to tetrazole’s polar interactions .
e) 7-(3-Bromophenyl)-5-methyl-N-(3-pyridinyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
  • Core Structure : Closest analog, differing only at position 6 (carboxamide vs. methylisoxazole).
  • Key Differences : Carboxamide group may enhance hydrogen-bonding capacity compared to methylisoxazole’s steric bulk .

Spectroscopic and Analytical Data

Compound ¹H-NMR Highlights IR Features Elemental Analysis (C/H/N/Br)
Target Compound Methylisoxazole (δ~2.7), triazole proton C-O/C-N stretches (isoxazole) Not explicitly provided in evidence
V8 () Aromatic protons (δ6.99–8.00) N/A C:59.35; H:4.43; Br:14.62; N:12.82
6k () Triazole proton (δ9.00), CH3 (δ2.77) C=S (1248 cm⁻¹) C:57.03; H:3.26; N:12.09
11h () NH2 (δ8.47, 9.50), furan protons NH2 stretch (3228 cm⁻¹) N:40.59 (theoretical 40.77)

Q & A

Basic: What are the key synthetic pathways for 5-(7-(3-Bromophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-3-methylisoxazole?

Answer:
The synthesis typically involves multi-step organic reactions:

  • Step 1: Formation of the triazolopyrimidine core via cyclocondensation of aminotriazole derivatives with β-keto esters or enamines.
  • Step 2: Bromophenyl group introduction via Suzuki-Miyaura coupling or electrophilic aromatic substitution.
  • Step 3: Isoxazole ring assembly through 1,3-dipolar cycloaddition of nitrile oxides with alkynes.
    Key intermediates are purified via column chromatography, and yields are optimized by controlling reaction temperature and solvent polarity (e.g., ethanol reflux) .

Advanced: How can computational methods improve the synthesis efficiency of this compound?

Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict transition states and intermediates, reducing trial-and-error experimentation. For example:

  • ICReDD’s Approach: Combines quantum calculations with information science to prioritize reaction conditions. Machine learning models trained on existing data identify optimal catalysts (e.g., Pd for cross-coupling) and solvent systems (e.g., DMF/H₂O) .
  • Case Study: A 30% reduction in synthesis steps was achieved for analogous triazolopyrimidines by simulating substituent effects on ring stability .

Basic: What analytical techniques are critical for structural characterization?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions (e.g., bromophenyl vs. methylisoxazole) and ring fusion patterns.
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., expected m/z for C₁₇H₁₂BrN₅O).
  • X-ray Crystallography: Resolves dihydro vs. fully aromatic configurations in the triazolopyrimidine core .

Advanced: How can researchers resolve contradictions in reported spectral data for this compound?

Answer:

  • Statistical DOE: Apply factorial design to test solvent polarity, temperature, and concentration effects on NMR splitting patterns.
  • Cross-Validation: Compare experimental IR carbonyl stretches (1650–1700 cm⁻¹) with computational spectra (e.g., Gaussian09) to identify tautomeric forms .
  • Meta-Analysis: Aggregate published data on analogous compounds (e.g., ethyl carboxylate derivatives) to benchmark expected deviations .

Basic: What biological activities are hypothesized for this compound?

Answer:

  • Anticancer: Triazolopyrimidines inhibit kinases (e.g., EGFR) via competitive binding at the ATP pocket.
  • Antimicrobial: Isoxazole moieties disrupt bacterial cell wall synthesis.
  • Neuroprotective: Bromophenyl groups enhance blood-brain barrier penetration in rodent models .

Advanced: How can mechanistic studies elucidate the compound’s bioactivity?

Answer:

  • Enzyme Assays: Measure IC₅₀ values against purified targets (e.g., topoisomerase II) using fluorescence polarization.
  • Molecular Docking: AutoDock Vina predicts binding poses; validate with mutagenesis (e.g., Ala-scanning of kinase active sites).
  • Metabolite Profiling: LC-MS identifies oxidative metabolites (e.g., hydroxylated isoxazole) to assess metabolic stability .

Basic: What protocols ensure stability during storage and handling?

Answer:

  • Storage: –20°C under argon to prevent bromine substitution or isoxazole ring hydrolysis.
  • Solubility: Use DMSO for biological assays (tested at ≤10 mM to avoid precipitation).
  • Safety: Follow OSHA guidelines for brominated compounds (e.g., fume hood use during weighing) .

Advanced: How to address discrepancies in published IC₅₀ values across studies?

Answer:

  • Standardization: Use a common assay protocol (e.g., MTT vs. CellTiter-Glo) and cell line (e.g., HeLa vs. HEK293).
  • Data Normalization: Report values relative to a positive control (e.g., doxorubicin for cytotoxicity).
  • Bayesian Analysis: Model variability due to substituent electronic effects (e.g., meta-bromo vs. para-bromo analogs) .

Comparative Structural Analysis of Analogous Compounds

Compound ClassKey SubstituentsBioactivity TrendReference
TriazolopyrimidinesBromophenyl, CarboxylateEnhanced kinase inhibition
Isoxazole DerivativesMethylisoxazole, ThiopheneImproved antimicrobial
Brominated Heterocycles3-Bromophenyl, MethoxyIncreased BBB permeability

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(7-(3-Bromophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-3-methylisoxazole
Reactant of Route 2
Reactant of Route 2
5-(7-(3-Bromophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-3-methylisoxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.